molecular formula C11H12N2O5S2 B040892 3-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124850-87-9

3-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No.: B040892
CAS No.: 124850-87-9
M. Wt: 316.4 g/mol
InChI Key: RTWYDKLIAHZNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound with a complex structure that includes a benzothiadiazine ring, a carboxyethylthio group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-4H-1,2,4-benzothiadiazine with 2-mercaptoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
  • 6-Methoxy-3-[(1-carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Uniqueness

3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

124850-87-9

Molecular Formula

C11H12N2O5S2

Molecular Weight

316.4 g/mol

IUPAC Name

3-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C11H12N2O5S2/c1-18-7-2-3-9-8(6-7)12-11(13-20(9,16)17)19-5-4-10(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)

InChI Key

RTWYDKLIAHZNLJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCCC(=O)O

Origin of Product

United States

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